molecular formula C17H15BrN4S B4628825 N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea

N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea

Cat. No.: B4628825
M. Wt: 387.3 g/mol
InChI Key: QURLXMCQPBVPGL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea is a useful research compound. Its molecular formula is C17H15BrN4S and its molecular weight is 387.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.02008 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Pyrazole derivatives, including those structurally related to N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea, have been designed as inhibitors of cell cycle kinases. Their synthesis through environmentally sustainable processes, such as ultrasound-mediated methods, has been reported. These compounds have shown modest apoptotic effects in human cancer cells by inducing cell cycle arrest and modulating the expression of genes involved in apoptosis and cell cycle regulation (Nițulescu et al., 2015). Another study highlighted the apoptotic activity of new pyrazole derivatives in cancer cell lines, where certain compounds significantly increased the expression of tumor necrosis factor receptors and induced a concentration-dependent increase of cells in G2/M phases, suggesting potential as anticancer drugs (Nițulescu et al., 2015).

Antidiabetic Activity

Fluorinated pyrazoles and thiourea derivatives have been synthesized and evaluated as hypoglycemic agents. Preliminary biological screenings of these compounds revealed significant antidiabetic activity. Molecular and biological properties calculations indicated favorable drug-like profiles for these compounds, suggesting their potential as leads for future drug discovery in diabetes treatment (Faidallah et al., 2016).

Antimicrobial Properties

Thiourea derivatives, including those with pyrazole scaffolds, have been synthesized and evaluated for their antimicrobial activity. Studies have shown that these compounds possess significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. For instance, novel thiazoles bearing pyridyl and triazolyl scaffolds exhibited considerable antimicrobial activity against a range of bacterial and fungal strains (Tay et al., 2022).

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-pyrazol-1-ylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4S/c18-14-4-6-15(7-5-14)21-17(23)19-12-13-2-8-16(9-3-13)22-11-1-10-20-22/h1-11H,12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURLXMCQPBVPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CNC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.